molecular formula C18H17N3O5 B12757473 Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate CAS No. 109226-99-5

Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate

Cat. No.: B12757473
CAS No.: 109226-99-5
M. Wt: 355.3 g/mol
InChI Key: GXJUUFQOJFFNBL-UHFFFAOYSA-N
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Description

Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate typically involves multiple steps. One common method starts with the preparation of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. This intermediate can be synthesized by nitration of 2H-1,4-benzoxazin-3(4H)-one using a mixture of concentrated nitric acid and sulfuric acid . The resulting nitro compound is then reacted with an appropriate amine to introduce the amino group, followed by esterification with methyl alpha-methylbenzeneacetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is unique due to its combination of functional groups, which impart distinct chemical and biological properties.

Properties

CAS No.

109226-99-5

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

methyl 2-[4-[(6-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]propanoate

InChI

InChI=1S/C18H17N3O5/c1-11(18(22)25-2)12-3-5-13(6-4-12)19-17-10-26-16-8-7-14(21(23)24)9-15(16)20-17/h3-9,11H,10H2,1-2H3,(H,19,20)

InChI Key

GXJUUFQOJFFNBL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)[N+](=O)[O-])OC2)C(=O)OC

Origin of Product

United States

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